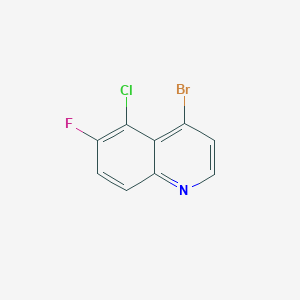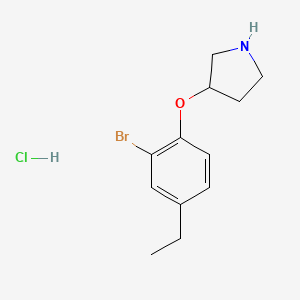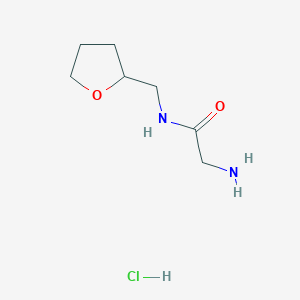
4-Bromo-5-chloro-6-fluoroquinoline
Descripción general
Descripción
“4-Bromo-5-chloro-6-fluoroquinoline” is a chemical compound . It is a type of quinoline, which is a nitrogen-containing bicyclic compound .
Synthesis Analysis
Quinolines, including “this compound”, are synthesized through various methods. One common approach is chemical modification of quinoline, which results in improved therapeutic effects . Another method involves the synthesis of a novel class of (hydroxyalkylamino)quinoline derivatives via cyclization of diallylaminoquinolines and 4-chloro-N-quinolinylbutanamides .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H4BrClFN . The molecular weight is 260.49 .
Chemical Reactions Analysis
The reactivity of “this compound” includes Pd-catalysed coupling reactions on the bromide group and nucleophilic aromatic substitution on the fluoride group .
Mecanismo De Acción
Target of Action
The primary targets of 4-Bromo-5-chloro-6-fluoroquinoline, a member of the fluoroquinolones family, are the bacterial enzymes DNA gyrase and DNA topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, making them ideal targets for antibacterial agents .
Mode of Action
This compound interacts with its targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction inhibits the supercoiling activity of DNA gyrase and DNA topoisomerase IV, thereby preventing DNA replication and transcription .
Biochemical Pathways
The action of this compound on DNA gyrase and DNA topoisomerase IV disrupts the normal biochemical pathways of DNA replication and transcription . This disruption leads to the cessation of bacterial growth and eventually results in bacterial cell death .
Pharmacokinetics
Fluoroquinolones as a class are known for their good oral bioavailability and broad tissue distribution . They are metabolized in the liver and excreted primarily through the kidneys . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound would need to be studied further to provide a comprehensive understanding of its pharmacokinetics.
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and the induction of bacterial cell death . By disrupting the normal function of key bacterial enzymes, this compound prevents the replication and transcription of bacterial DNA, leading to the cessation of bacterial growth and eventual cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other compounds, such as metal ions or other drugs, could potentially interact with this compound, affecting its action and efficacy
Direcciones Futuras
“4-Bromo-5-chloro-6-fluoroquinoline” is a chemical compound that has gained attention in scientific research, particularly in the field of medicinal chemistry. It is used in the synthesis of linrodostat, an inhibitor of indoleamine 2,3-dioxygenase for anti-cancer treatments . It can also be used in the preparation of dyes for the applications of OLEDs and solar cells .
Análisis Bioquímico
Biochemical Properties
4-Bromo-5-chloro-6-fluoroquinoline plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell signaling pathways. The compound binds to the active sites of these enzymes, inhibiting their activity and thereby affecting cellular processes. Additionally, this compound has been shown to interact with proteins involved in cell cycle regulation, further highlighting its importance in biochemical research .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to alter the expression of genes involved in apoptosis and cell proliferation. Moreover, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with alterations in cellular processes, including changes in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate biochemical pathways. At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites. These metabolites can further interact with metabolic enzymes, affecting metabolic flux and metabolite levels. The involvement of this compound in these pathways highlights its significance in biochemical research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active and passive transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. This distribution pattern is crucial for understanding the compound’s cellular effects and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Understanding its subcellular localization is essential for elucidating the compound’s mechanism of action .
Propiedades
IUPAC Name |
4-bromo-5-chloro-6-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-5-3-4-13-7-2-1-6(12)9(11)8(5)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQBQWVJJPCATE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440792.png)

![4-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1440795.png)
![3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1440798.png)
![Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B1440800.png)
![4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1440803.png)


![1,2,4-Trimethyl-1,2,3,4-tetrahydro-benzo[4,5]-furo[3,2-c]pyridin-8-ylamine succinate](/img/structure/B1440806.png)
![(6S)-2-[(3-chloro-4-fluorophenyl)methyl]-N,8-diethyl-1,2,6,7,8,9-hexahydro-10-hydroxy-6-methyl-1,9-dioxo-Pyrazino[1',2':1,5]pyrrolo[2,3-d]pyridazine-4-carboxamide](/img/structure/B1440809.png)
![3-[4-(tert-Butyl)-2-methylphenoxy]pyrrolidine hydrochloride](/img/structure/B1440811.png)


